molecular formula C20H20ClN3O2S B3749480 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide CAS No. 476484-67-0

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide

Cat. No. B3749480
CAS RN: 476484-67-0
M. Wt: 401.9 g/mol
InChI Key: XYCQIHPCPUUJAU-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative with the linear formula C22H24ClN3O2S2 . It has a molecular weight of 462.036 . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazoline derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found, quinazolines are generally synthesized through the reaction of anthranilic acid derivatives with various amines, amides, or urea .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic system containing two nitrogen atoms at positions 1 and 3 . It also contains a chlorophenyl group at position 3 and a diethylacetamide group attached via a sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 462.036 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Future Directions

While specific future directions for this compound are not provided in the retrieved data, quinazoline derivatives are a topic of ongoing research due to their wide range of biological activities. Future studies may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new quinazoline-based drugs .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-3-23(4-2)18(25)13-27-20-22-17-8-6-5-7-16(17)19(26)24(20)15-11-9-14(21)10-12-15/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCQIHPCPUUJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide

CAS RN

476484-67-0
Record name 2-((3-(4-CHLORO-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N,N-DIETHYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide

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